[2-(2-Aminoethanesulfonyl)ethyl]benzene
Description
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Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-(2-phenylethylsulfonyl)ethanamine |
InChI |
InChI=1S/C10H15NO2S/c11-7-9-14(12,13)8-6-10-4-2-1-3-5-10/h1-5H,6-9,11H2 |
InChI Key |
YBQPIFYUTHKPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)CCN |
Origin of Product |
United States |
Biological Activity
[2-(2-Aminoethanesulfonyl)ethyl]benzene, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique molecular structure, which includes an aminoethanesulfonyl group attached to a benzene ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonamide group can inhibit specific enzymes, leading to diverse biological effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Modulation of Signaling Pathways : It interacts with signaling pathways that regulate cell growth and immune responses.
Research has shown that this compound exhibits several important biochemical properties:
- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : It has been observed to reduce inflammation in various models, suggesting its potential use in inflammatory diseases.
Case Studies and Experimental Data
- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested.
- Anti-inflammatory Effects : In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The observed reduction was statistically significant (p < 0.05).
- Cell Proliferation Studies : In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced cell cycle arrest at the G0/G1 phase, leading to decreased cell viability.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
